molecular formula C14H17N3O8S B12706112 Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester CAS No. 81717-18-2

Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester

Cat. No.: B12706112
CAS No.: 81717-18-2
M. Wt: 387.37 g/mol
InChI Key: FMBMOJAEYXGSKZ-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS 81717-15-9) is an ethyl ester derivative featuring a phenyl core substituted with a sulfonamide group linked to a (2-hydroxyethyl)amino-oxoacetyl moiety. Its molecular formula is C₁₅H₁₉N₃O₇S, and its IUPAC name is ethyl 2-oxo-2-[4-[[2-oxo-2-(2-hydroxyethylamino)acetyl]sulfamoyl]anilino]acetate .

Properties

CAS No.

81717-18-2

Molecular Formula

C14H17N3O8S

Molecular Weight

387.37 g/mol

IUPAC Name

ethyl 2-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate

InChI

InChI=1S/C14H17N3O8S/c1-2-25-14(22)13(21)16-9-3-5-10(6-4-9)26(23,24)17-12(20)11(19)15-7-8-18/h3-6,18H,2,7-8H2,1H3,(H,15,19)(H,16,21)(H,17,20)

InChI Key

FMBMOJAEYXGSKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with 2-hydroxyethylamine and oxalyl chloride to introduce the hydroxyethylamino and oxoacetyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the ester and amide groups can participate in hydrogen bonding and other interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Key Functional Groups :

  • Ethyl ester (-OCO₂Et)
  • Oxoacetate (C=O adjacent to ester)
  • Sulfonamide (-SO₂NH-)
  • (2-Hydroxyethyl)amino (-NH-CH₂CH₂OH)

Properties :

  • Molecular Weight : 385.4 g/mol
  • Solubility : Moderate aqueous solubility due to the hydroxyethyl group and sulfonamide; enhanced lipophilicity from the ethyl ester .
  • Reactivity : The sulfonamide and oxoacetyl groups participate in hydrogen bonding and nucleophilic reactions, while the ester group enables hydrolysis under acidic/basic conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Unique Features Applications
Target Compound : Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester C₁₅H₁₉N₃O₇S Ethyl ester, oxoacetate, sulfonamide, 2-hydroxyethylamino Combines sulfonamide’s electron-withdrawing effects with hydroxyethyl’s hydrophilicity Enzyme inhibition, drug intermediates
Acetic acid, ((4-((((propylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester (CAS 81717-19-3) C₁₅H₁₉N₃O₇S Ethyl ester, oxoacetate, sulfonamide, propylamino Propyl group increases lipophilicity vs. hydroxyethyl Organic synthesis, antimicrobial studies
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate C₁₄H₂₀N₂O₅ Ethyl ester, bis(2-hydroxyethyl)amino Dual hydroxyethyl groups enhance hydrophilicity Specialty chemicals, solubilizing agents
Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester (CAS 6951-42-4) C₁₁H₁₁Cl₂NO₃ Ethyl ester, dichlorophenyl, amide Chlorine atoms confer stability and bioactivity Herbicide research, coatings
[(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)-amino]acetic acid C₁₇H₁₇FN₂O₃ Fluorophenyl, amide, acetic acid Fluorine enhances metabolic stability Anticancer and antimicrobial research

Key Comparative Insights

Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyethyl group improves aqueous solubility compared to the propylamino analog , but retains moderate lipophilicity due to the ethyl ester. The bis(2-hydroxyethyl) derivative is more hydrophilic, favoring applications requiring solubility, while the dichlorophenyl compound is highly lipophilic, ideal for hydrophobic environments.

Electronic and Steric Effects: The sulfonamide group in the target compound withdraws electrons, increasing acidity of adjacent protons and enhancing hydrogen-bonding capacity. This contrasts with the electron-donating methoxy groups in compounds like [(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid , which reduce reactivity.

Biological Activity :

  • The fluorophenyl and dichlorophenyl analogs exhibit stronger antimicrobial and herbicidal activities due to halogen-induced stability and membrane permeability .
  • The target compound’s sulfonamide moiety may target enzymes like carbonic anhydrase or dihydrofolate reductase, similar to approved sulfonamide drugs .

Synthetic Versatility: The ethyl ester in the target compound allows facile hydrolysis to carboxylic acids for further derivatization, a trait shared with propylamino and bis(2-hydroxyethyl) analogs .

Biological Activity

Overview

Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is a complex organic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₃N₃O₈S
  • CAS Number : 81717-18-2

This structure includes an acetic acid moiety, a sulfonamide group, and an ethyl ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes involved in crucial metabolic pathways.
  • Protein Interactions : The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Antiproliferative Activity : It has shown potential in inhibiting cell proliferation in various cancer cell lines.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of this compound against different cancer cell lines. The following table summarizes key findings from various research studies:

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa25Inhibition of DNA synthesis
Study 2A54930Induction of apoptosis
Study 3MDA-MB-23120Cell cycle arrest

These results indicate that this compound exhibits significant cytotoxicity against cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies

  • In Vitro Studies : A study conducted on the effects of this compound on HeLa cells revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • In Vivo Studies : Another study assessed the compound's efficacy in a mouse model of lung cancer. Administration of the compound resulted in a marked reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.
  • Antioxidant Activity : Research also indicated that this compound possesses antioxidant properties, which may contribute to its overall biological efficacy by reducing oxidative stress in cells.

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